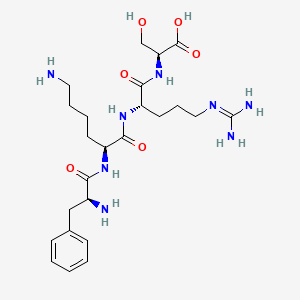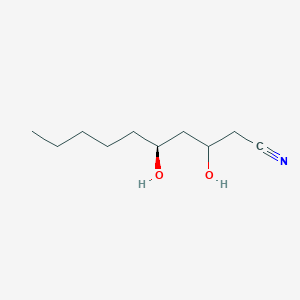
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amination: Introduction of the amine group.
Alkylation: Attachment of the 2-methylpropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amine or hydroxylamine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group might yield 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The nitro group could be involved in redox reactions, while the amine group might form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
5-Nitroindazole: Similar structure but lacks the chloro and 2-methylpropyl groups.
3-Chloro-1H-indazole: Lacks the nitro and amine groups.
Uniqueness
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
647853-27-8 |
|---|---|
Molecular Formula |
C11H13ClN4O2 |
Molecular Weight |
268.70 g/mol |
IUPAC Name |
3-chloro-N-(2-methylpropyl)-5-nitro-2H-indazol-7-amine |
InChI |
InChI=1S/C11H13ClN4O2/c1-6(2)5-13-9-4-7(16(17)18)3-8-10(9)14-15-11(8)12/h3-4,6,13H,5H2,1-2H3,(H,14,15) |
InChI Key |
GQPYYPUONPMHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=CC2=C(NN=C12)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)






![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
